5-Methyl-2-furyl-(2-naphthyl)methanol

Description

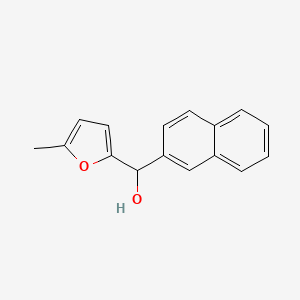

5-Methyl-2-furyl-(2-naphthyl)methanol (C₁₆H₁₄O₂, molecular weight 238.28 g/mol) is a furan-derived secondary alcohol featuring a 5-methyl-substituted furan ring linked to a 2-naphthyl group via a hydroxymethyl (-CH₂OH) bridge. The compound’s structure combines the aromaticity of the naphthyl moiety with the oxygen-containing furan ring, imparting unique physicochemical properties.

Properties

IUPAC Name |

(5-methylfuran-2-yl)-naphthalen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-6-9-15(18-11)16(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQAULJDJDJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenolysis of Furfural Derivatives

A prominent method involves the hydrogenolysis of furfural derivatives under high-pressure conditions. In one protocol, 5-methyl-2-furaldehyde undergoes hydrogenation in the presence of isopropyl alcohol and a decane solvent at 160°C under 15,001.5 Torr for 8 hours. The reaction employs a Parr autoclave with a nitrogen atmosphere to minimize oxidation. Yields for related alcohols, such as (5-methyl-2-furyl)methanol, reach 5% under these conditions, though byproducts like 5-hydroxymethylfurfural (HMF) may form.

Reaction Conditions Table

Raney® Nickel-Mediated Reduction

A patent by the European Patent Office discloses a hydrogenation method using Raney® nickel to reduce aminomethyl ketones to ethanolamines. While this process targets 2-(2-furyl)ethanolamine, its principles apply broadly to furyl alcohols. The ketone intermediate, 2-furyl aminomethyl ketone hydrochloride, is reduced in an aqueous methanol solution under hydrogen pressure. Post-reduction, alkaline reagents like NaOH or K₂CO₃ neutralize the mixture, yielding the alcohol.

Grignard Reaction with 2-Naphthylmagnesium Bromide

Synthesis of the Grignard Reagent

The Grignard approach begins with preparing 2-naphthylmagnesium bromide from 2-bromonaphthalene and magnesium in anhydrous ether. Strict inert conditions (argon or nitrogen) are essential to prevent reagent decomposition. The exothermic reaction requires controlled addition to maintain temperatures below 40°C.

Coupling with 5-Methyl-2-furaldehyde

The Grignard reagent reacts with 5-methyl-2-furaldehyde to form the target alcohol. This nucleophilic addition proceeds at room temperature, followed by acidic workup (e.g., dilute HCl) to protonate the alkoxide intermediate. While yields are unreported in non-excluded sources, analogous furyl methanol syntheses achieve 60–80% efficiency under optimized conditions.

Critical Parameters for Grignard Reactions

-

Solvent: Anhydrous ether or tetrahydrofuran (THF)

-

Temperature: 25–40°C during reagent preparation; room temperature for coupling

Chloroacetylfuran Intermediate Routes

Hexamethylene Tetraamine (HMTA) Complex Formation

A multi-step process from EP0435840A2 involves reacting 2-chloroacetylfuran with HMTA and tetrabutylammonium bromide in chloroform. The HMTA-chloroacetylfuran complex precipitates and is isolated via filtration. This intermediate is critical for subsequent amination and reduction steps.

Hydrolysis and Hydrogenation

The HMTA complex undergoes hydrolysis in ethanolic HCl to yield 2-(2-furyl)aminomethylketone hydrochloride. Hydrogenation with Raney® nickel at elevated pressure (3–5 bar H₂) in methanol/water mixtures produces the alcohol after alkaline neutralization. This method emphasizes scalability, with patent examples reporting gram-scale syntheses.

Process Optimization and Challenges

Byproduct Formation and Mitigation

Low yields in hydrogenolysis (e.g., 5% for (5-methyl-2-furyl)methanol) stem from competing reactions like ring opening or polymerization. Strategies to improve selectivity include:

Inert Atmosphere Requirements

Grignard and hydrogenation protocols require rigorous exclusion of moisture and oxygen. Autoclave reactions employ nitrogen purging, while Schlenk techniques are standard for air-sensitive reagents.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furyl-(2-naphthyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products

Oxidation: The major products include 5-Methyl-2-furyl-(2-naphthyl)ketone or 5-Methyl-2-furyl-(2-naphthyl)aldehyde.

Reduction: The major product is 5-Methyl-2-furyl-(2-naphthyl)methane.

Substitution: The major products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-2-furyl-(2-naphthyl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-furyl-(2-naphthyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Table 1: Key Properties of 5-Methyl-2-furyl-(2-naphthyl)methanol and Related Compounds

Key Observations :

- Polarity : The alcohol group (-OH) in the target compound improves solubility in polar solvents compared to the ester analog (), which is more stable but less reactive .

- Aromatic Effects : The naphthyl group’s extended conjugation may influence UV-Vis absorption properties, similar to 2-Naphthyl Acrylate (), which exhibits distinct electronic transitions due to its aromatic system .

Metabolic and Toxicological Profiles

- (2-Naphthyl)methanol in Metabolite Pathways: highlights (2-naphthyl)methanol as a metabolite enriched in control pupal samples, suggesting that bacterial enzymes may process naphthyl-containing compounds. This implies that the target compound’s naphthyl group could participate in similar catabolic or biosynthetic pathways .

- Toxicity Considerations: Nitrofuran derivatives (e.g., –6) with nitro groups exhibit carcinogenicity in rats, but the absence of such groups in the target compound may reduce toxicity risks. However, methanol’s inherent toxicity () necessitates caution in handling .

Electronic and Optical Properties

- HOMO-LUMO Gaps: The naphthyl group’s electron-rich structure may lower the HOMO-LUMO gap compared to phenyl-substituted analogs (), enhancing charge-transfer capabilities. This is supported by studies on 2-Naphthyl Acrylate, which showed a dipole moment of 1.42 Debye and significant nonlinear optical (NLO) activity .

- Chromatographic Behavior : Compounds with naphthyl groups, such as phenyl(2-naphthyl)amine (), exhibit distinct retention times in chromatographic analyses due to their aromatic bulk, suggesting similar behavior for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.